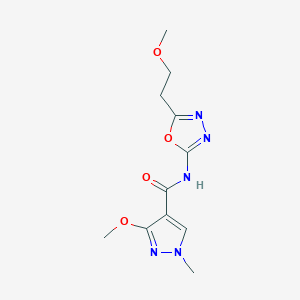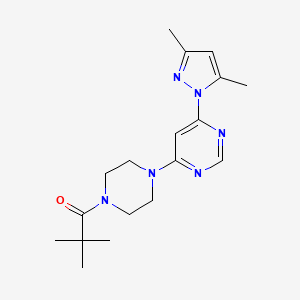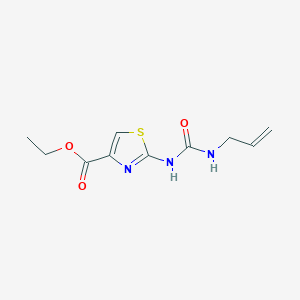![molecular formula C23H24N6O5 B2583124 7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 867042-80-6](/img/structure/B2583124.png)
7-(4-(2-amino-2-oxoethoxy)-3-methoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which are a type of fused heterocyclic compounds containing a triazole ring fused to a pyrimidine ring . These compounds are known for their wide range of biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of [1,2,4]triazolo[1,5-a]pyrimidines is well-defined, with a triazole ring fused to a pyrimidine ring . The specific substituents on the rings can greatly influence the properties and activities of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of [1,2,4]triazolo[1,5-a]pyrimidines can vary greatly depending on their specific structure. Some of these compounds exhibit superior thermostability .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of triazolopyrimidines, including compounds similar to the specified chemical, has been explored for their potential biological activities. For example, Gilava et al. (2020) detailed the synthesis of a series of triazolopyrimidine derivatives using the Biginelli protocol, characterized by spectroscopic techniques to evaluate their antimicrobial and antioxidant activities (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020). This research highlights the compound's relevance in developing new antimicrobial agents and antioxidants.
Biological Activities
Compounds within the triazolopyrimidine family have shown promising biological activities. Chauhan et al. (2019) synthesized a novel series of triazolopyrimidine derivatives, assessing their antibacterial and antifungal activities, indicating potential applications in addressing microbial resistance (J. H. Chauhan, H. Ram, 2019). Another study by Lahmidi et al. (2019) on a pyrimidine derivative showcased its antibacterial activity against various bacterial strains, suggesting its utility in developing new antimicrobial agents (S. Lahmidi, E. Anouar, L. El Hamdaoui, Y. Ouzidan, M. Kaur, J. Jasinski, N. K. Sebbar, E. Essassi, M. El Moussaouiti, 2019).
Potential Applications in Corrosion Inhibition
Kruzhilin et al. (2021) explored the synthesis of triazolopyrimidine-6-carboxylates for their application as copper corrosion inhibitors in chloride environments. Their study demonstrated the compounds' efficacy in protecting copper, indicating potential industrial applications in metal preservation (A. Kruzhilin, V. A. Polikarchyuk, O. Kozaderov, K. Shikhaliev, D. Shevtsov, A. Potapov, I. Zartsyn, Ch. Prabkhakar, 2021).
作用機序
特性
IUPAC Name |
7-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5/c1-13-20(22(31)28-15-6-4-5-7-16(15)32-2)21(29-23(27-13)25-12-26-29)14-8-9-17(18(10-14)33-3)34-11-19(24)30/h4-10,12,21H,11H2,1-3H3,(H2,24,30)(H,28,31)(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLQKNTYCWGFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC(=C(C=C3)OCC(=O)N)OC)C(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



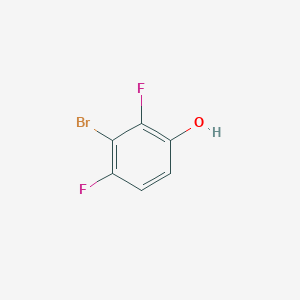
![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2583048.png)
![2-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2583049.png)
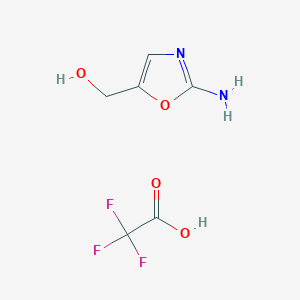
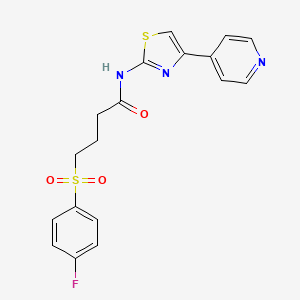
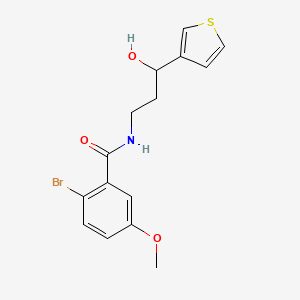
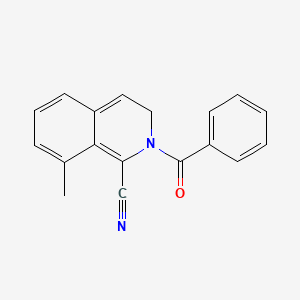
![2-Methoxy-5-[3-(triazol-1-ylmethyl)azetidin-1-yl]sulfonylbenzamide](/img/structure/B2583057.png)
